
N-Isopropyl-2-(methylthio)pyrimidin-4-amine
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Overview
Description
N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C8H12N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of isopropylamine with 2-(methylthio)pyrimidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group at position 2 of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS). This reaction typically occurs under basic or acidic conditions, where the sulfur atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, hydroxides). The substitution is facilitated by the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms, which activate the aromatic ring toward nucleophilic attack.
Bromination Reactions
The compound undergoes bromination at specific positions under controlled conditions:
Reaction Type | Reagent | Conditions | Yield | Product |
---|---|---|---|---|
Bromination | N-Bromosuccinimide | DMF, rt, 18 h | 48% | 6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one |
Bromination | Bromine | Acetic acid, rt, 48 h | 92% | Brominated derivative |
The bromination at position 6 (using NBS) introduces a bromine atom, altering the electronic properties of the pyrimidine ring. This reaction is critical for synthesizing analogs with enhanced biological activity .
Amine Group Reactivity
The isopropyl amine (-NHPr<sup>i</sup>) at position 4 exhibits reactivity in:
-
Condensation reactions : When treated with phenacyl bromide under thermal conditions, the amine forms imine intermediates. These intermediates can undergo further cyclocondensation, depending on reaction conditions (e.g., base presence or solvent) .
-
Alkylation : In basic conditions (e.g., triethylamine), the amine participates in S<sub>N</sub>2 reactions with alkylating agents, leading to functionalized derivatives.
Structural Analog Comparisons
Compound | Key Modification | Activity Trend |
---|---|---|
6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine | Chlorine at position 6 | Enhanced antimicrobial |
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine | Cyclopropyl at nitrogen | Unique binding profile |
N-Isopropyl-2-(methylthio)pyrimidin-4-amine | Reference structure | Baseline activity |
These analogs highlight how substituent variations at positions 4 and 6 influence biological activity .
Scientific Research Applications
Pharmaceutical Development
N-Isopropyl-2-(methylthio)pyrimidin-4-amine serves as a scaffold for designing new therapeutic agents targeting various diseases. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their ability to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Significant |
Candida albicans | Moderate |
Antiviral Activity
This compound has demonstrated efficacy against viral infections, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. This suggests that it may disrupt viral replication processes, making it a candidate for further development in antiviral therapies.
Anticancer Activity
The compound has been investigated for its anticancer properties, showing potential to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest. In vitro studies have reported significant cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas
Uniqueness
N-Isopropyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific structural features, such as the isopropyl and methylthio groups attached to the pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with an isopropyl group and a methylthio group. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by selective substitution to introduce the isopropyl and methylthio groups. The synthesis can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.
Enzyme Inhibition
This compound has shown significant activity as an enzyme inhibitor. Specifically, it has been reported to inhibit various enzymes involved in critical biochemical pathways:
- Cyclooxygenase (COX) Inhibition : This compound exhibits inhibitory effects on COX enzymes, which are pivotal in the inflammatory response. The IC50 values for COX inhibition suggest a potential application in anti-inflammatory therapies .
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Research indicates that this compound may possess anticancer properties, particularly against specific cancer cell lines. In vitro studies have shown that it can induce cytotoxicity in cancer cells, suggesting its potential as a chemotherapeutic agent. For instance, when tested against MCF-7 breast cancer cells, it exhibited notable inhibitory effects with an IC50 value comparable to established chemotherapeutics .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.09 ± 0.0085 |
A549 | 0.03 ± 0.0056 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Various analogs have been synthesized to explore these relationships:
- Substituent Variations : Altering the length and nature of the side chains has been shown to impact both potency and selectivity for target enzymes.
- Ring Modifications : Changes to the pyrimidine ring structure can enhance or diminish biological activity, emphasizing the importance of electronic and steric factors in drug design.
Case Study 1: Antimicrobial Evaluation
In a study focused on antimicrobial properties, this compound was evaluated against a panel of bacterial strains. The results indicated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Anticancer Activity
A detailed investigation into its anticancer effects revealed that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings were corroborated by flow cytometry analyses showing increased levels of reactive oxygen species (ROS) in treated cells.
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3S/c1-6(2)10-7-4-5-9-8(11-7)12-3/h4-6H,1-3H3,(H,9,10,11) |
InChI Key |
ONGRTQVTGUJXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)SC |
Origin of Product |
United States |
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